Madam-6
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Overview
Description
Preparation Methods
Madam-6 can be synthesized through a series of chemical reactions starting from safrole, a natural compound found in sassafras oil. The synthetic route involves the following steps:
Isomerization of Safrole: Safrole is isomerized to isosafrole using a base such as potassium hydroxide.
Oxidation: Isosafrole is then oxidized to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using an oxidizing agent like potassium permanganate.
Reductive Amination: MDP2P undergoes reductive amination with methylamine to form 2, N-dimethyl-4,5-methylenedioxyamphetamine (this compound).
Chemical Reactions Analysis
Madam-6 undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium cyanoborohydride, and nucleophiles such as alkyl halides. Major products formed from these reactions include ketones, carboxylic acids, secondary amines, and substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Madam-6 involves its interaction with serotonin transporters. It binds to these transporters, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft. This interaction is similar to that of MDMA, although this compound exhibits significantly weaker effects . The molecular targets involved include the serotonin transporter proteins, which play a crucial role in regulating serotonin levels in the brain .
Comparison with Similar Compounds
Madam-6 is structurally similar to several other compounds in the methamphetamine class, including:
MDMA (3,4-methylenedioxy-N-methylamphetamine): Known for its strong psychoactive effects and widespread recreational use.
MDA (3,4-methylenedioxyamphetamine): Another psychoactive compound with effects similar to MDMA but with a longer duration.
MDEA (3,4-methylenedioxy-N-ethylamphetamine): Similar to MDMA but with slightly different pharmacological properties.
Properties
CAS No. |
207740-46-3 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-methyl-1-(6-methyl-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-8-4-11-12(15-7-14-11)6-10(8)5-9(2)13-3/h4,6,9,13H,5,7H2,1-3H3 |
InChI Key |
CRQPDNIUPWXPNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CC(C)NC)OCO2 |
Origin of Product |
United States |
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